4-Piperidin-1-ylmethyl-benzylamine

Description

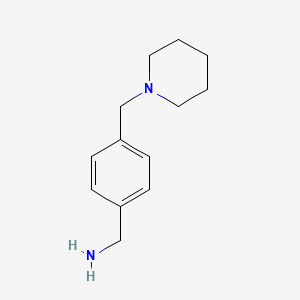

Structure

3D Structure

Properties

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDDEAKGXWYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409434 | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-81-7 | |

| Record name | 4-(1-Piperidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic and Methodological Guide to Elucidating the Mechanism of Action of the Novel Compound 4-Piperidin-1-ylmethyl-benzylamine

An in-depth technical guide by a Senior Application Scientist

Abstract

4-Piperidin-1-ylmethyl-benzylamine represents a novel chemical entity with potential pharmacological activity, yet its mechanism of action (MOA) remains uncharacterized in the public domain. This guide presents a comprehensive, multi-stage research strategy designed to systematically elucidate its molecular target(s), characterize its functional activity, and map its downstream signaling pathways. By integrating computational predictions with robust in vitro and cellular assays, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides not only detailed, validated protocols but also the strategic rationale behind each experimental choice, ensuring a scientifically rigorous approach to defining the compound's pharmacological profile.

Section 1: Introduction and Rationale for Investigation

The compound 4-Piperidin-1-ylmethyl-benzylamine is a small molecule whose structure incorporates two key pharmacophoric motifs: a benzylamine core and a piperidine ring. The benzylamine scaffold is a privileged structure found in a wide array of neuroactive compounds, including monoamine oxidase inhibitors and receptor ligands, suggesting a potential for activity within the central nervous system (CNS). The piperidine ring is also a common constituent in CNS drugs, valued for its ability to confer favorable physicochemical properties and engage with specific receptor pockets.

The convergence of these two motifs in a single molecule provides a strong rationale for a thorough investigation into its biological activity. The absence of published data necessitates a foundational research plan. The primary objective of this guide is to outline a logical, step-wise workflow to deorphanize this compound, moving from broad, predictive analyses to specific, hypothesis-driven experimental validation.

Chemical Structure:

-

IUPAC Name: (4-(Piperidin-1-ylmethyl)phenyl)methanamine

-

Molecular Formula: C₁₃H₂₀N₂

-

Molecular Weight: 204.31 g/mol

-

Structure:

Section 2: Stage 1 - In Silico Target Prediction and Physicochemical Profiling

The initial, most resource-efficient step in characterizing a novel compound is to leverage computational tools to generate testable hypotheses. This in silico phase aims to predict potential biological targets and assess the compound's drug-likeness, guiding subsequent experimental designs.

Methodologies: Target Identification and Profiling

-

Similarity Searching and Pharmacophore Modeling: The first approach involves searching chemical databases like PubChem and ChEMBL for structurally similar compounds with known biological targets. By identifying molecules with a high Tanimoto similarity score, we can infer that 4-Piperidin-1-ylmethyl-benzylamine may share one or more of their targets. This method is based on the "Similar Property Principle," which posits that structurally similar molecules are likely to have similar biological activities.

-

Reverse Docking: This technique inverts the typical docking paradigm. Instead of screening a library of ligands against a single target, the 4-Piperidin-1-ylmethyl-benzylamine structure is computationally screened against a large library of protein crystal structures (e.g., the Protein Data Bank). The output is a ranked list of potential protein targets based on predicted binding affinity, providing a broad and unbiased view of its potential interactome.

-

Physicochemical Property Analysis: Evaluating the compound's properties against established guidelines, such as Lipinski's Rule of Five, is critical for predicting its potential as an orally bioavailable drug. Parameters such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated to forecast its absorption, distribution, metabolism, and excretion (ADME) profile.

Workflow for In Silico Analysis

The following diagram outlines the logical flow of the computational investigation stage.

Caption: Workflow for the computational prediction of biological targets.

Section 3: Stage 2 - In Vitro Target Validation and Functional Characterization

With a list of putative targets from the in silico analysis, the next stage is to confirm these interactions experimentally and determine the functional consequences of binding. This requires quantitative, high-fidelity binding and functional assays.

Protocol: Radioligand Competitive Binding Assay

This protocol is a gold-standard method to determine if the compound binds to a specific receptor and to quantify its binding affinity (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of 4-Piperidin-1-ylmethyl-benzylamine for a hypothesized G-protein coupled receptor (GPCR), Target-X.

Materials:

-

Cell membranes expressing a high density of Target-X.

-

Radioligand specific for Target-X (e.g., ³H-ligand).

-

4-Piperidin-1-ylmethyl-benzylamine (test compound).

-

Known non-labeled ligand for Target-X (for non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates, filter mats (GF/C), scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of 4-Piperidin-1-ylmethyl-benzylamine in assay buffer, typically from 10 mM down to 1 pM.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ value, and the serially diluted test compound.

-

Control Wells:

-

Total Binding: Add only radioligand and membranes.

-

Non-Specific Binding (NSB): Add radioligand, membranes, and a saturating concentration of the known non-labeled ligand.

-

-

Initiate Reaction: Add the cell membranes to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/C filter mats. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: cAMP Accumulation Functional Assay

Once binding is confirmed, a functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs coupled to Gαₛ or Gαᵢ proteins, measuring the downstream second messenger cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition.

Objective: To determine the functional effect (EC₅₀ or IC₅₀) of 4-Piperidin-1-ylmethyl-benzylamine on Target-X, a Gαₛ/Gαᵢ-coupled receptor.

Materials:

-

HEK293 cells stably expressing Target-X.

-

Assay medium (e.g., DMEM with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator, used for inhibition assays).

-

Known agonist for Target-X.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

-

Cell Plating: Seed the cells into 384-well plates and grow to ~90% confluency.

-

Agonist Mode:

-

Prepare a serial dilution of 4-Piperidin-1-ylmethyl-benzylamine.

-

Add the dilutions to the cells and incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Prepare a serial dilution of 4-Piperidin-1-ylmethyl-benzylamine.

-

Pre-incubate the cells with the test compound dilutions for 15 minutes.

-

Add a fixed concentration of the known agonist (typically its EC₈₀) to all wells and incubate for an additional 30 minutes.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC₅₀. This can be used to calculate the antagonist's affinity (Kₑ) using the Schild regression or Gaddum equation.

-

Data Summary and Decision Logic

The quantitative data generated from these assays should be systematically tabulated to build a clear profile of the compound.

| Parameter | Description | Example Value | Implication |

| Kᵢ (nM) | Binding Affinity | 50 nM | High affinity for the target. |

| EC₅₀ (nM) | Agonist Potency | 150 nM | Potent activator of the target. |

| IC₅₀ (nM) | Antagonist Potency | 200 nM | Potent inhibitor of the target. |

| Eₘₐₓ (%) | Agonist Efficacy | 95% | Full agonist (relative to standard). |

The following diagram illustrates the decision-making process for selecting the appropriate functional assay based on the validated target class.

Caption: Decision tree for selecting a functional assay.

Section 4: Stage 3 - Elucidation of Downstream Signaling Pathways

After confirming a direct interaction and functional effect at a specific molecular target, the final stage is to map the downstream intracellular signaling cascade. This provides a complete picture of the compound's MOA from receptor to cellular response.

Protocol: Western Blot for Phospho-Protein Analysis

This technique allows for the semi-quantitative analysis of protein expression and, crucially, their activation state via phosphorylation.

Objective: To determine if 4-Piperidin-1-ylmethyl-benzylamine modulates the phosphorylation of key signaling proteins downstream of Target-X (e.g., p-ERK, p-Akt, p-CREB).

Materials:

-

Relevant cell line expressing Target-X.

-

4-Piperidin-1-ylmethyl-benzylamine.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (specific for both the total and phosphorylated forms of the protein of interest, e.g., anti-ERK1/2 and anti-phospho-ERK1/2).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels, transfer apparatus, PVDF membrane.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

-

Stimulation: Treat cells with varying concentrations of 4-Piperidin-1-ylmethyl-benzylamine for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel to separate proteins by size.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-ERK) to confirm equal loading.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each sample.

Visualizing a Potential Signaling Cascade

If 4-Piperidin-1-ylmethyl-benzylamine is found to be an agonist at a Gαₛ-coupled receptor, the following signaling pathway would be investigated.

Caption: Hypothetical Gαs signaling pathway activated by the compound.

Section 5: Integrated Discussion and Future Directions

This guide has outlined a rigorous, three-stage process for the complete mechanistic deconvolution of 4-Piperidin-1-ylmethyl-benzylamine.

-

Stage 1 provides a set of high-probability, testable hypotheses, saving significant resources compared to broad, untargeted screening.

-

Stage 2 validates the primary molecular target and defines the compound's precise function (e.g., a high-affinity, potent, full agonist at Target-X).

-

Stage 3 confirms that this molecular interaction translates into a tangible intracellular signaling event (e.g., activation of the PKA-CREB pathway).

By integrating the results from each stage, a researcher can construct a comprehensive MOA profile. For example, a concluding statement could be: "4-Piperidin-1-ylmethyl-benzylamine is a potent and selective agonist of the serotonin 5-HT₇ receptor. It binds with a Kᵢ of 35 nM and activates the canonical Gαₛ pathway, leading to cAMP production (EC₅₀ = 110 nM) and subsequent phosphorylation of CREB, thereby modulating the transcription of downstream target genes."

Future directions would logically extend from this foundational understanding and include:

-

Selectivity Profiling: Screening the compound against a panel of related receptors to ensure its selectivity for the identified target.

-

Lead Optimization: Initiating a medicinal chemistry campaign to improve potency, selectivity, and ADME properties.

-

In Vivo Studies: Advancing optimized leads into relevant animal models of disease to assess efficacy and tolerability.

-

ADME/Tox Profiling: Conducting formal studies on absorption, distribution, metabolism, excretion, and toxicology to evaluate the compound's drug development potential.

This systematic approach ensures that research efforts are logical, efficient, and yield a high-quality data package suitable for publication, patenting, and further drug development milestones.

References

-

Title: The medicinal chemistry of benzylamine derivatives. Source: A comprehensive review article detailing the prevalence and activity of the benzylamine scaffold in neuroactive compounds. URL: [Link]

-

Title: The Piperidine Ring in CNS-Active Compounds. Source: A review discussing the structural and functional importance of the piperidine motif in central nervous system drug design. URL: [Link]

-

Title: The Similarity Property Principle. Source: An article explaining the foundational concept in chemoinformatics that similar molecules exhibit similar biological properties. URL: [Link]

-

Title: A review of in silico methods for drug target identification. Source: A publication detailing various computational techniques, including reverse docking, for predicting the targets of small molecules. URL: [Link]

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: A foundational paper by Christopher A. Lipinski describing the "Rule of Five" for predicting drug-likeness. URL: [Link]

-

Title: cAMP and Epac in the Control of Cell Proliferation. Source: A research article that provides protocols and context for cAMP measurement as a readout of GPCR activation. URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-ylmethyl-benzylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidin-1-ylmethyl-benzylamine, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and established scientific principles to offer a robust profile. This guide covers the compound's identity, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for its characterization. The aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, analysis, and further development of this and similar molecular scaffolds.

Introduction and Molecular Identity

4-Piperidin-1-ylmethyl-benzylamine is a disubstituted aromatic compound featuring a benzylamine moiety and a piperidinomethyl group at the para position of the benzene ring. This unique combination of a primary amine and a tertiary amine within the same molecule suggests interesting properties related to its basicity, solubility, and potential as a scaffold in the design of novel therapeutic agents. The presence of the N-benzylpiperidine motif is common in compounds targeting the central nervous system.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 4-(Piperidin-1-ylmethyl)benzylamine | - |

| CAS Number | 214759-73-6 | |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | |

| Chemical Structure |  | - |

Predicted and Estimated Physicochemical Properties

Due to the limited availability of direct experimental data for 4-Piperidin-1-ylmethyl-benzylamine, the following properties are predicted based on the analysis of its constituent functional groups and data from structurally analogous compounds. These values provide a foundational understanding for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted/Estimated Value | Basis for Estimation and Rationale |

| Physical State | Solid | High molecular weight and potential for intermolecular hydrogen bonding. |

| Melting Point | 80-95 °C | Similar N-benzylpiperidine derivatives often exhibit melting points in this range. |

| Boiling Point | > 300 °C (with decomposition) | High boiling points are characteristic of benzylamines with additional functional groups. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | The presence of two amine groups may increase aqueous solubility at acidic pH. The benzyl and piperidine rings contribute to lipophilicity, favoring solubility in organic solvents.[1][2] |

| pKa (Conjugate Acid) | pKa₁ ≈ 7.5-8.5 (benzylamine)pKa₂ ≈ 9.5-10.5 (piperidine) | The benzylamine nitrogen is expected to be less basic due to the proximity of the aromatic ring. The piperidine nitrogen, being a secondary aliphatic amine, is expected to be more basic.[3][4] |

| LogP | 2.5 - 3.5 | Calculated based on the contributions of the benzyl, aminomethyl, and piperidinomethyl groups. |

Synthesis and Purification

A plausible and efficient method for the synthesis of 4-Piperidin-1-ylmethyl-benzylamine is via reductive amination. This common and robust reaction is widely used for the formation of C-N bonds.

Synthetic Scheme

Caption: Synthetic pathway for 4-Piperidin-1-ylmethyl-benzylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(piperidin-1-ylmethyl)benzonitrile

-

To a stirred solution of 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(piperidin-1-ylmethyl)benzonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Carefully add the purified 4-(piperidin-1-ylmethyl)benzonitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Piperidin-1-ylmethyl-benzylamine.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH₂N) | 7.20 - 7.30 | d | 2H |

| Aromatic (ortho to CH₂-Pip) | 7.10 - 7.20 | d | 2H |

| Benzylic (CH₂-Pip) | 3.40 - 3.50 | s | 2H |

| Benzylic (CH₂NH₂) | 3.75 - 3.85 | s | 2H |

| Piperidine (α to N) | 2.30 - 2.45 | t | 4H |

| Piperidine (β, γ) | 1.40 - 1.65 | m | 6H |

| Amine (NH₂) | 1.50 - 2.50 | br s | 2H |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-CH₂Pip) | 138 - 140 |

| Aromatic (C-CH₂NH₂) | 135 - 137 |

| Aromatic (CH) | 128 - 130 |

| Benzylic (CH₂-Pip) | 62 - 64 |

| Piperidine (α to N) | 53 - 55 |

| Benzylic (CH₂NH₂) | 45 - 47 |

| Piperidine (β) | 25 - 27 |

| Piperidine (γ) | 23 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium to Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 190

-

Major Fragments:

Experimental Protocols for Physicochemical Characterization

The following are general, yet detailed, protocols for the experimental determination of key physicochemical properties.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

Place a small amount of the dried, purified compound into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat at a rapid rate initially to determine an approximate melting range.

-

Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) near the approximate melting point to obtain an accurate value.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Determination of Aqueous Solubility

-

Apparatus: Analytical balance, pH meter, orbital shaker, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Add an excess amount of the compound to a known volume of each buffered solution in a sealed flask.

-

Agitate the flasks on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or by creating a standard curve with UV-Vis spectrophotometry.[1][8][9]

-

Determination of pKa

-

Apparatus: Potentiometric titrator with a calibrated pH electrode or a UV-Vis spectrophotometer.

-

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa values correspond to the pH at the half-equivalence points. Given the presence of two basic nitrogens, two pKa values are expected.[10][11]

-

Stability Profile and Analytical Method Development

A stability-indicating analytical method is crucial for assessing the purity and degradation of a drug candidate. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[12][13][14]

-

Preparation of Stock Solution: Prepare a stock solution of 4-Piperidin-1-ylmethyl-benzylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Conclusion

This technical guide provides a detailed, albeit largely predictive, physicochemical profile of 4-Piperidin-1-ylmethyl-benzylamine. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and evaluation of this compound. The provided protocols offer standardized approaches to experimentally determine its properties, which will be crucial for any future development efforts. As with any compound in early-stage research, it is imperative that these predicted properties are confirmed through rigorous experimental validation.

References

- Fragmentation mechanisms of protonated benzylamines.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

- Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

- Synthesis of 4-(benzyl)amino piperidine. PrepChem.com.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.

- Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.

- Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journals - University of Ibadan.

- Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.

- 4-Piperidin-1-yl-benzylamine. Oakwood Chemical.

- Stability indicating HPLC method development - a review.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.

- Stability Indicating HPLC Method Development: A Review. IJTSRD.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

- New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines. The Journal of Organic Chemistry.

- Benzylamine. Wikipedia.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.

- Comprehensive Analysis of Benzylamine: Properties, Applic

- FT-IR spectrum of (R)-R-methylbenzylamine.

- Benzylamine. PubChem.

- IR Spectroscopy Tutorial: Amines. University of Calgary.

- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed.

- Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)...

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.

- 4-Benzylpiperidine synthesis. ChemicalBook.

- Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Compar

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- N-ALKYL PIPERIDINE. ChemicalBook.

- N-ALKYL PIPERIDINE. ChemicalBook.

- Basic 1H- and 13C-NMR Spectroscopy. University of Regensburg.

- Benzylamine. NIST WebBook.

- PIPERIDINE.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Benchchem.

- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

- Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwith.stevens.edu [researchwith.stevens.edu]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

- 14. ijtsrd.com [ijtsrd.com]

The Structure-Activity Relationship of 4-Piperidin-1-ylmethyl-benzylamine Derivatives as Acetylcholinesterase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidin-1-ylmethyl-benzylamine scaffold represents a privileged structure in the design of acetylcholinesterase (AChE) inhibitors, compounds of significant interest in the symptomatic treatment of Alzheimer's disease. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of molecules. We will delve into the critical structural motifs, explore the impact of substitutions on inhibitory potency, and detail the experimental methodologies required for their evaluation. By synthesizing data from numerous studies, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel AChE inhibitors.

Introduction: The Significance of the 4-Piperidin-1-ylmethyl-benzylamine Scaffold

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing the symptoms of AD is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain. This is achieved by inhibiting the enzyme responsible for its breakdown, acetylcholinesterase (AChE). The 4-piperidin-1-ylmethyl-benzylamine core structure has emerged as a key pharmacophore in the design of potent and selective AChE inhibitors.

The general structure consists of three key components:

-

A benzylamine moiety: This group often interacts with the catalytic anionic site (CAS) of the AChE enzyme.

-

A piperidine ring: This bulky, basic group can interact with the peripheral anionic site (PAS) of AChE, contributing to a "dual-binding" mechanism that can enhance inhibitory activity.

-

A methylene linker: This connects the benzylamine and piperidine moieties, and its length and flexibility are crucial for optimal orientation within the enzyme's active site.

Understanding the intricate relationships between the structural features of these molecules and their biological activity is paramount for the rational design of more effective therapeutic agents.

Core Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 4-piperidin-1-ylmethyl-benzylamine derivatives against AChE is highly sensitive to modifications of its core components. The following sections dissect the key SAR findings based on available literature.

The Benzylamine Moiety: Gateway to the Catalytic Site

The benzylamine portion of the scaffold plays a crucial role in anchoring the inhibitor to the CAS of AChE. The aromatic ring can engage in π-π stacking interactions with key aromatic residues in the active site, such as tryptophan (Trp84) and phenylalanine (Phe330).

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly modulate inhibitory activity.

-

Electron-withdrawing groups: Halogens (e.g., Cl, F) and nitro groups (NO2) at the ortho and para positions of the phenyl ring have been shown to enhance AChE inhibitory potency. For instance, a derivative with an ortho-chloro substituent on the phenyl ring exhibited high potency.[1] This suggests that these groups may enhance binding through favorable electronic interactions or by influencing the overall conformation of the molecule.

-

Electron-donating groups: Methoxy groups (OCH3) at the meta position have also been found to be favorable for activity.[1]

-

The Piperidine Ring: Targeting the Peripheral Anionic Site

The piperidine ring is a key contributor to the high affinity of many inhibitors for AChE. Its basic nitrogen atom is typically protonated at physiological pH, allowing for a crucial cation-π interaction with aromatic residues at the PAS of the enzyme, such as Trp279.

-

N-Substitution on the Piperidine Ring: Modifications at the nitrogen atom of the piperidine ring have a profound impact on activity.

-

N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is a common feature in many potent AChE inhibitors. This benzyl group can establish additional π-π stacking interactions within the active site gorge of AChE.

-

Other N-Substituents: The introduction of other bulky or aromatic groups can also influence potency, highlighting the importance of hydrophobic and aromatic interactions in this region of the enzyme.

-

The Methylene Linker: Optimizing the Fit

The methylene bridge connecting the benzylamine and piperidine moieties provides the necessary spacing and conformational flexibility for the inhibitor to adopt an optimal binding pose within the narrow gorge of the AChE active site. The length of this linker is critical; variations can lead to a significant loss of activity.

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following table summarizes the AChE inhibitory activity (IC50 values) of representative 4-piperidin-1-ylmethyl-benzylamine analogs from the literature. A lower IC50 value indicates higher inhibitory potency.

| Compound ID | Benzylamine Substitution | Piperidine Substitution | AChE IC50 (µM) | Reference |

| Analog 1 | 2-Chloro | N-Benzyl | 0.91 | [1] |

| Analog 2 | 3-Methoxy | N-Benzyl | 5.5 | [1] |

| Analog 3 | 4-Nitro | N-Benzyl | - | [1] |

| Analog 4 | Unsubstituted | N-Benzyl | - | [2] |

| Analog 5 | 4-Fluoro | N-Benzyl | - | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of AChE inhibitory activity is a critical step in the drug discovery process. The following is a detailed, self-validating protocol for the in vitro determination of AChE inhibition, based on the widely used Ellman's method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in the appropriate solvent.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_0 - V_i) / V_0] * 100 where V_0 is the reaction rate in the absence of the inhibitor and V_i is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

-

Self-Validation:

-

Positive Control: Include a known AChE inhibitor (e.g., donepezil or galantamine) in each assay to ensure the assay is performing correctly.[3]

-

Negative Control: Include wells with no inhibitor to determine the baseline enzyme activity.

-

Blank: Include wells with all reagents except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Visualizing the SAR: A Conceptual Workflow

The following diagram illustrates the general workflow for a typical SAR study of 4-piperidin-1-ylmethyl-benzylamine derivatives.

Caption: A conceptual workflow for the SAR study of 4-piperidin-1-ylmethyl-benzylamine derivatives.

The Dual Binding Site Hypothesis

Molecular modeling and kinetic studies suggest that many potent 4-piperidin-1-ylmethyl-benzylamine derivatives act as dual-binding site inhibitors of AChE.[4][5] This means they simultaneously interact with both the CAS and the PAS of the enzyme.

Caption: A diagram illustrating the dual binding site hypothesis for 4-piperidin-1-ylmethyl-benzylamine inhibitors at AChE.

This dual-binding mode of action is thought to contribute to the high potency and, in some cases, selectivity of these inhibitors.

Conclusion and Future Directions

The 4-piperidin-1-ylmethyl-benzylamine scaffold is a highly versatile and promising starting point for the design of novel AChE inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the benzylamine and piperidine moieties, as well as the linker connecting them, to achieve optimal inhibitory activity.

Future research in this area should focus on:

-

Exploring a wider range of substitutions on both aromatic rings to further refine the SAR and potentially discover novel interactions with the enzyme.

-

Investigating the impact of stereochemistry on inhibitory potency, as chiral centers can significantly influence binding affinity.

-

Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

-

Expanding the scope to other related targets , such as butyrylcholinesterase (BuChE) and the beta-amyloid cascade, to develop multi-target-directed ligands for the treatment of Alzheimer's disease.[4][5]

By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to advance the development of more effective and safer therapies for Alzheimer's disease.

References

-

Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1088-1101. [Link]

-

Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Request PDF on ResearchGate. [Link]

-

Rojas-Hernández, S., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 18(1), 1. [Link]

-

Kim, D. H., et al. (2014). Development of Cholinesterase Inhibitors using 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Molecules. Bulletin of the Korean Chemical Society, 35(2), 405-408. [Link]

-

Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Jang, C., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Scientific Reports, 8(1), 14983. [Link]

-

Li, W., et al. (2019). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 24(18), 3349. [Link]

-

Asadipour, A., et al. (2017). Design of novel cholinesterase inhibitors. ResearchGate. [Link]

-

Jang, C., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Scientific Reports, 8(1), 14983. [Link]

-

Wager, T. T., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1776-1780. [Link]

-

Jang, C., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. SciSpace. [Link]

-

Yelekci, K., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

-

Yamanashi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(25), 4174-4183. [Link]

-

Mohammadi-Farani, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]

-

Aliabadi, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]

-

Estrada-Soto, S., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Medicinal Chemistry Research, 26(1), 104-116. [Link]

-

Davoren, J. E., et al. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 433-437. [Link]

Sources

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Privileged Motif in Targeting Diverse Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs underscores its status as a "privileged scaffold."[1][3] This versatility stems from its favorable physicochemical properties, synthetic tractability, and the ability of its derivatives to interact with a wide array of biological targets with high affinity and specificity.[4][5] This guide provides a comprehensive exploration of the key biological targets of substituted piperidine compounds, delving into the underlying mechanisms of action and furnishing detailed experimental protocols for their characterization. We will examine how this seemingly simple heterocycle has been elaborated to create potent modulators of G-protein coupled receptors (GPCRs), enzymes, and transporters, leading to significant therapeutic advances in diverse areas including neuroscience, oncology, and immunology.[2][5][6]

The Piperidine Core: A Foundation for Molecular Recognition

The piperidine moiety's success in drug design is not accidental. Its saturated, chair-like conformation provides a three-dimensional framework that can be strategically decorated with substituents to achieve precise interactions within the binding pockets of biological macromolecules.[5] The basic nitrogen atom, which is typically protonated at physiological pH, can act as a crucial hydrogen bond donor, forming a key interaction point with acidic residues in target proteins.[4] Furthermore, the piperidine ring itself is metabolically stable and can improve a molecule's pharmacokinetic properties, such as solubility and membrane permeability.[5]

Major Biological Target Classes of Substituted Piperidine Compounds

Substituted piperidines have demonstrated remarkable promiscuity, binding to and modulating the activity of a wide range of biological targets. This section will explore some of the most significant classes of these targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant proportion of all approved drugs.[7] Piperidine-containing compounds have been particularly successful in targeting several GPCR subfamilies.

Histamine H1 receptor antagonists are widely used for the treatment of allergic conditions.[8] Many second-generation antihistamines, which have reduced sedative effects, feature a piperidine ring.[9][10] This structural feature is critical for their high affinity and selectivity for the H1 receptor.[9][10]

-

Signaling Pathway: The histamine H1 receptor is a Gq-coupled GPCR. Upon histamine binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions. Piperidine-based antagonists competitively block histamine from binding to the receptor, thereby inhibiting this signaling cascade.

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are not classical GPCRs but are often targeted by piperidine-containing ligands.[11][12] They are implicated in a variety of central nervous system (CNS) disorders, and selective sigma receptor ligands are being investigated as potential antipsychotics and neuroprotective agents.[11][13] The piperidine moiety is a key structural element for high affinity at both σ1 and σ2 receptors.[12][14]

The neurokinin-1 (NK1) receptor is the primary receptor for the neuropeptide Substance P. Antagonists of the NK1 receptor, many of which incorporate a piperidine scaffold, have been developed as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and are also being explored for their potential as antidepressants and anticancer agents.[15][16][17] The piperidine ring in these antagonists is crucial for their selectivity and high affinity for the NK1 receptor.[15]

Enzymes

The precise stereoelectronic properties of substituted piperidines make them excellent candidates for designing enzyme inhibitors that can fit snugly into active sites.

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[18][19] Several potent and selective AChE inhibitors, such as donepezil, feature a 1-benzylpiperidine moiety.[20][21] This part of the molecule is thought to interact with the catalytic anionic site of the enzyme.[22]

Substituted piperidines have also been shown to inhibit other classes of enzymes, including:

-

Pepsin: Certain 3-alkoxy-4-arylpiperidines act as competitive inhibitors of this aspartic protease.[23]

-

Renin: High-throughput screening has identified 3,4-disubstituted piperidines as potent inhibitors of renin, a key enzyme in the regulation of blood pressure.[24]

-

Steroid 5α-reductase: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been developed as inhibitors of this enzyme, which is involved in androgen metabolism and is a target for treating benign prostatic hyperplasia and androgenetic alopecia.[25]

Transporters

Monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for antidepressants and other CNS-active drugs.

Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. The piperidine scaffold is present in several high-affinity ligands for the serotonin transporter (SERT).[26][27] For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown potent and selective inhibition of SERT.[26] The interaction of these compounds with SERT blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Quantitative Data on Piperidine-Target Interactions

The following table summarizes the inhibitory activities of representative substituted piperidine compounds against their respective biological targets.

| Compound Class | Specific Compound Example | Biological Target | Assay Type | Potency (IC50/Ki) | Reference(s) |

| H1 Receptor Antagonists | WY-49051 | Histamine H1 Receptor | In vitro | Potent H1-antagonist | [9][10] |

| Sigma Receptor Ligands | DuP 734 (6i) | Sigma Receptors | In vivo | Good oral potency | [11] |

| NK1 Receptor Antagonists | Aprepitant | Neurokinin-1 Receptor | N/A | High affinity | [15] |

| AChE Inhibitors | Donepezil (E2020) | Acetylcholinesterase | In vitro | IC50 = 5.7 nM | [20] |

| AChE Inhibitors | Compound 21 | Acetylcholinesterase | In vitro | IC50 = 0.56 nM | [28] |

| Pepsin Inhibitors | (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine | Pepsin | In vitro | Kd ≈ 1.4 µM | [23] |

| Renin Inhibitors | 3,4-disubstituted piperidines | Renin | In vitro | Picomolar affinities | [24] |

| 5α-Reductase Inhibitors | Compound 7 | Steroid 5α-reductase type 2 | In vitro | IC50 = 60-80 nM | [25] |

| SERT Ligands | 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Radioligand binding | Ki = 2 - 400 nM | [26] |

Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of substituted piperidine compounds with their biological targets.

Radioligand Binding Assay for GPCRs (e.g., Histamine H1 Receptor)

This protocol describes a competition binding assay to determine the affinity of a test compound for a GPCR.[29]

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Membrane preparation from cells expressing the target GPCR.

-

Radioligand (e.g., [³H]mepyramine).

-

Test compound (unlabeled).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., 10 µM mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of the test compound.

-

Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or test compound to the appropriate wells.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a colorimetric method for measuring AChE activity and its inhibition.[23][30]

Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to the AChE activity.[23][31]

Materials:

-

AChE enzyme solution.

-

Acetylthiocholine iodide (ATChI) substrate solution.

-

DTNB solution.

-

Phosphate buffer (pH 8.0).

-

Test compound.

-

96-well microplate reader.

Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and either buffer (for control) or the test compound at various concentrations to the appropriate wells.

-

Add the AChE enzyme solution to all wells and pre-incubate for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the ATChI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes).

-

Determine the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Serotonin Transporter (SERT) Uptake Assay

This cell-based assay measures the inhibition of serotonin uptake by the serotonin transporter.[14][21]

Principle: Cells expressing SERT (e.g., HEK-293 cells) are incubated with a labeled substrate (e.g., [³H]5-HT or a fluorescent dye). The amount of substrate transported into the cells is quantified. The assay is performed in the presence and absence of a test compound to determine its inhibitory effect on SERT activity.[24][32]

Materials:

-

HEK-293 cells stably expressing human SERT.

-

Labeled substrate (e.g., [³H]5-HT or a fluorescent SERT substrate).

-

Test compound.

-

Uptake buffer.

-

Wash buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Plate the SERT-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with either buffer or the test compound at various concentrations.

-

Add the labeled substrate to initiate the uptake.

-

Incubate for a specific time at 37°C to allow for substrate transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

-

Lyse the cells and measure the amount of labeled substrate taken up using a scintillation counter or fluorescence plate reader.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Perspectives

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the design of a multitude of therapeutic agents that interact with a diverse range of biological targets.[4][33] Its structural and physicochemical properties have allowed medicinal chemists to fine-tune the activity of piperidine-containing compounds to achieve high potency and selectivity. The continued exploration of this privileged scaffold, coupled with a deeper understanding of the structure-activity relationships that govern its interactions with biological targets, will undoubtedly lead to the discovery of novel and improved therapies for a wide spectrum of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and characterize the next generation of piperidine-based drugs.

References

-

Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026-4032. [Link]

-

Agarwal, A., et al. (2002). Novel inhibition of porcine pepsin by a substituted piperidine. Preference for one of the enzyme conformers. The Journal of Biological Chemistry, 277(49), 47054-47060. [Link]

-

Bright, G. M., et al. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 34(8), 2453-2462. [Link]

-

Contreras-Sanz, A., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5913-5917. [Link]

-

Dakshanamurthy, S. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

-

Pyta, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. RSC Medicinal Chemistry. [Link]

-

Sagan, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2847-2860. [Link]

-

Sagan, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

Sharma, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link]

-

de los Rios, C., et al. (2005). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 15(16), 3664-3668. [Link]

-

ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

Ramirez-Prada, J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4452. [Link]

-

DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

Yamanishi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(10), 2919-2922. [Link]

-

Taylor & Francis Online. (n.d.). Piperidine alkaloids – Knowledge and References. [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]

-

Abou-Gharbia, M., et al. (1995). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Oefner, C., et al. (1999). Renin inhibition by substituted piperidines: a novel paradigm for the inhibition of monomeric aspartic proteinases?. Chemistry & Biology, 6(3), 127-131. [Link]

-

Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

-

Parveen, R., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]

-

Karas, M., et al. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 210, 112966. [Link]

-

El-Shazly, M., & Wink, M. (2014). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Toxins, 6(10), 2832-2861. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Muñoz, M., & Coveñas, R. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 24(21), 15989. [Link]

-

Hartmann, R. W., et al. (1996). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Archiv der Pharmazie, 329(10), 459-464. [Link]

-

Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Gastroenterology Research and Practice, 2014, 834834. [Link]

-

Abou-Gharbia, M., et al. (1995). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

-

ResearchGate. (n.d.). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Blakely, R. D., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. The Journal of Neuroscience, 17(1), 4-15. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. multispaninc.com [multispaninc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. moleculardevices.com [moleculardevices.com]

- 22. content.abcam.com [content.abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. jneurosci.org [jneurosci.org]

- 25. pfsfoundation.org [pfsfoundation.org]

- 26. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. scribd.com [scribd.com]

- 31. japsonline.com [japsonline.com]

- 32. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

4-Piperidin-1-ylmethyl-benzylamine monoamine transporter affinity

An In-Depth Technical Guide to the Evaluation of 4-Piperidin-1-ylmethyl-benzylamine for Monoamine Transporter Affinity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 4-Piperidin-1-ylmethyl-benzylamine scaffold represents a core structural motif in a class of compounds designed to interact with monoamine transporters (MATs). These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the primary targets for a vast array of therapeutics for neuropsychiatric disorders. While specific, quantitative binding data for the unsubstituted parent compound, 4-Piperidin-1-ylmethyl-benzylamine, is not prevalent in publicly accessible literature, the pharmacological profile of this molecule can be confidently predicted and empirically determined.